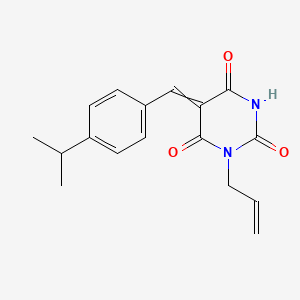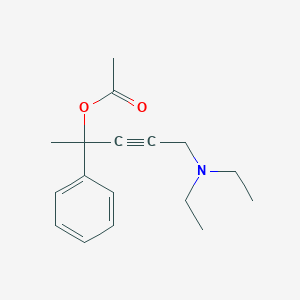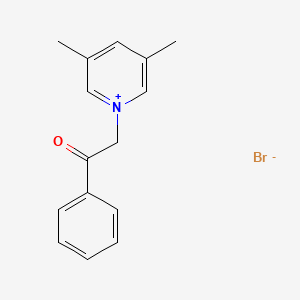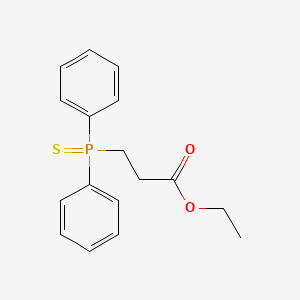![molecular formula C16H13BrN2OS B4940024 N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as BPTAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have potent antioxidant activity, which may contribute to its anti-inflammatory properties. Moreover, this compound has been shown to have antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Moreover, it has been extensively studied for its biological activity, which makes it an attractive compound for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, its toxicity profile and pharmacokinetic properties need to be further investigated.
Orientations Futures
There are several future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is to investigate its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in various disease models. Moreover, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide involves a multi-step process that includes the reaction of 4-bromoaniline with thiocarbonyldiimidazole to yield 4-bromo-N-(thiocarboxy)aniline. This intermediate is then reacted with 3-phenylacryloyl chloride to produce this compound. The overall yield of the synthesis is approximately 25%, and the purity of the final product is confirmed by spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, anticancer, and antimicrobial properties. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
(E)-N-[(4-bromophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-7-9-14(10-8-13)18-16(21)19-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKAPRQJCWYBF-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)


![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940005.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

